4,8-Dibromo-2-(trifluoromethyl)quinoline
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 4-hydroxy-2-(trifluoromethyl)quinolines has been achieved through an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3 (arylamino)but-2-enoate derivatives .Molecular Structure Analysis
The molecular structure of 4,8-Dibromo-2-(trifluoromethyl)quinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has two bromine atoms at the 4 and 8 positions and a trifluoromethyl group at the 2 position.Physical And Chemical Properties Analysis
4,8-Dibromo-2-(trifluoromethyl)quinoline is a crystalline solid with a melting point of 234-235°C. It is sparingly soluble in water but soluble in organic solvents such as chloroform, DMSO, and THF.Scientific Research Applications
Chemical Synthesis and Derivatives : One study describes the synthesis of 4-(trifluoromethyl)quinoline derivatives through a process involving Et 4,4,4-trifluoroacetoacetate, anilines, and subsequent cyclization. This method yields various quinoline derivatives, highlighting the versatility of 4,8-Dibromo-2-(trifluoromethyl)quinoline in chemical synthesis (Lefebvre, Marull, & Schlosser, 2003).
Bioimaging Applications : Research has shown that quinoline derivatives, particularly those containing both amino and trifluoromethyl groups, exhibit strong intramolecular charge-transfer fluorescence. This property makes them suitable for bioimaging, and some derivatives have been used to target the Golgi apparatus in various cell lines. These findings indicate the potential of 4,8-Dibromo-2-(trifluoromethyl)quinoline in the development of bioimaging tools (Chen et al., 2019).
Coordination Chemistry : A study explored the complexation of 4,8-Dihydroxyquinoline-2-carboxylic acid with NH4VO3, resulting in a dioxovanadium(V) complex. This complex exhibits hexagonal molecular arrangement and forms a one-dimensional water chain, demonstrating the potential of 4,8-Dibromo-2-(trifluoromethyl)quinoline in coordination chemistry (Moriuchi et al., 2007).
Synthesis of Antimicrobial Agents : Research on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives using 4-hydrazino-8-(trifluoromethyl)quinoline has shown potential antimicrobial applications. These compounds have been screened for antibacterial and antifungal activity, suggesting the relevance of 4,8-Dibromo-2-(trifluoromethyl)quinoline in medicinal chemistry (Holla et al., 2006).
- iyaura reactions of 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline. The process exhibited excellent site-selectivity, indicating the utility of 4,8-Dibromo-2-(trifluoromethyl)quinoline in creating complex molecular structures (Eleya et al., 2011).
Radical Cyclization in Synthesis : The use of 4,8-Dibromo-2-(trifluoromethyl)quinoline in radical cyclization has been explored, particularly in the synthesis of 2-trifluoromethyl quinolines, which are of interest as potential pharmaceutical agents. The research highlights the method's efficiency and selectivity, adding to the compound's importance in synthetic chemistry (Dong et al., 2013).
Preparation of Magnetic Nanostructures : Novel 4-amino-2-methyl-8-(trifluoromethyl)quinoline-based magnetic nanosensors have been developed for the sensitive detection of zinc ions in aqueous solutions. This research demonstrates the application of 4,8-Dibromo-2-(trifluoromethyl)quinoline in the field of nanotechnology and sensor development (Pourfallah & Lou, 2018).
Safety And Hazards
properties
IUPAC Name |
4,8-dibromo-2-(trifluoromethyl)quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2F3N/c11-6-3-1-2-5-7(12)4-8(10(13,14)15)16-9(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACMTFHCILQPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dibromo-2-(trifluoromethyl)quinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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